

# A Comprehensive Technical Guide to Boc-Gly-ONp: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: Boc-Gly-ONp

Cat. No.: B558417

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For researchers, scientists, and professionals in drug development, N-tert-Butoxycarbonyl-glycine 4-nitrophenyl ester, commonly abbreviated as **Boc-Gly-ONp**, is a key reagent in the field of peptide chemistry. This guide provides an in-depth overview of its chemical properties, detailed experimental protocols for its application, and a visualization of its role in synthetic pathways.

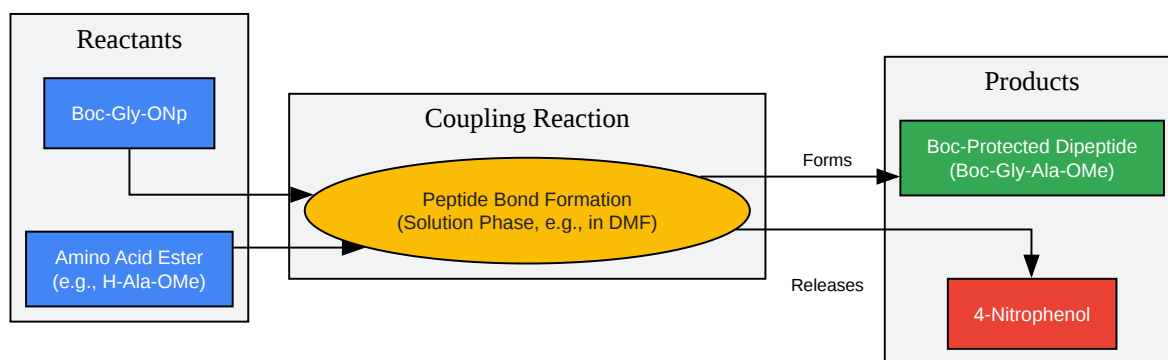
## Core Properties of Boc-Gly-ONp

**Boc-Gly-ONp** is a derivative of the amino acid glycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the carboxylic acid is activated as a 4-nitrophenyl (ONp) ester. This dual functionality makes it a valuable building block in peptide synthesis. The Boc group provides a stable, acid-labile protecting group, while the 4-nitrophenyl ester is an excellent leaving group, facilitating the formation of a peptide bond.

Property	Value	References
CAS Number	3655-05-8	[1][2][3][4][5]
Molecular Weight	296.28 g/mol	[1][2][3][4][5]
Molecular Formula	C13H16N2O6	[1][2][3]
Synonyms	Boc-glycine 4-nitrophenyl ester, N-(tert-Butoxycarbonyl)glycine p-nitrophenyl ester	[1][2]

## Role in Peptide Synthesis: A Signaling Pathway Perspective

**Boc-Gly-ONp** serves as an activated building block in the stepwise elongation of a peptide chain. The following diagram illustrates the general signaling pathway of its use in a solution-phase peptide coupling reaction.



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Caption: Solution-phase peptide coupling using **Boc-Gly-ONp**.

## Experimental Protocols

The following section details a representative experimental protocol for the synthesis of a dipeptide using **Boc-Gly-ONp** in a solution-phase reaction.

## Synthesis of Boc-Gly-Ala-OMe

This protocol describes the coupling of **Boc-Gly-ONp** with L-Alanine methyl ester hydrochloride.

Materials:

- **Boc-Gly-ONp**
- L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
- Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

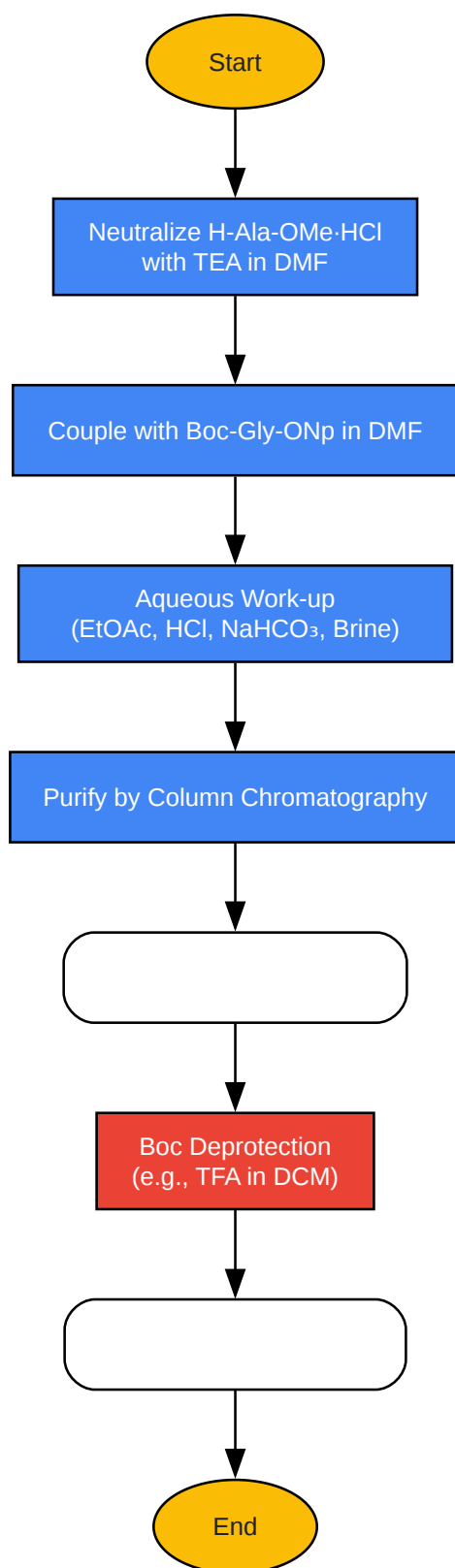
Procedure:

- **Neutralization of Amino Acid Ester:** In a round-bottom flask, dissolve L-Alanine methyl ester hydrochloride (1.0 equivalent) in anhydrous DMF. To this solution, add triethylamine (1.1 equivalents) dropwise at 0 °C with stirring. Allow the mixture to stir for 30 minutes at room temperature to ensure complete neutralization.
- **Coupling Reaction:** In a separate flask, dissolve **Boc-Gly-ONp** (1.0 equivalent) in anhydrous DMF. Add this solution to the neutralized amino acid ester solution from step 1.

- **Reaction Monitoring:** Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the starting materials and the appearance of the dipeptide product. The reaction is typically complete within 12-24 hours.
- **Work-up:**
  - Once the reaction is complete, dilute the reaction mixture with ethyl acetate.
  - Wash the organic layer sequentially with 1 M HCl (2 x), saturated  $\text{NaHCO}_3$  solution (2 x), and brine (1 x).
  - Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ .
  - Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- **Purification:** The crude Boc-Gly-Ala-OMe can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

## Experimental Workflow Diagram

The logical flow of the experimental procedure for the synthesis and subsequent deprotection of the dipeptide is illustrated below.



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Caption: Workflow for dipeptide synthesis and deprotection.

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